molecular formula C17H20N4O B15115210 2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide

Cat. No.: B15115210
M. Wt: 296.37 g/mol
InChI Key: IYMLELIRSQNHQV-UHFFFAOYSA-N
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Description

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a phenyl group, a pyrazinyl group, and an azetidinyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can yield the azetidine ring.

    Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a pyrazine derivative with the azetidine intermediate.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide bond formation reaction. This can be achieved by reacting the azetidine-pyrazine intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. Common industrial techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-phenyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]butanamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

2-phenyl-N-(1-pyrazin-2-ylazetidin-3-yl)butanamide

InChI

InChI=1S/C17H20N4O/c1-2-15(13-6-4-3-5-7-13)17(22)20-14-11-21(12-14)16-10-18-8-9-19-16/h3-10,14-15H,2,11-12H2,1H3,(H,20,22)

InChI Key

IYMLELIRSQNHQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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